Purvalanol B

Descripción general

Descripción

Purvalanol es un inhibidor potente y selectivo de las cinasas dependientes de ciclinas (CDK). Estas cinasas desempeñan un papel crucial en la regulación del ciclo celular mediante la fosforilación de sus sustratos, las ciclinas, en residuos de serina y treonina. Purvalanol ha sido ampliamente estudiado por su capacidad para inducir la apoptosis y causar el arresto del ciclo celular en varias células cancerosas .

Aplicaciones Científicas De Investigación

Purvalanol tiene numerosas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Purvalanol ejerce sus efectos inhibiendo competitivamente los sitios de unión de ATP de las cinasas dependientes de ciclinas. Esta inhibición evita la fosforilación de las ciclinas, lo que lleva al arresto del ciclo celular en las fases G1 y G2. El compuesto también induce la apoptosis activando varias vías de señalización, incluida la vía catabólica de poliaminas y la vía de la proteína quinasa activada por mitógeno p38 .

Análisis Bioquímico

Biochemical Properties

Purvalanol B interacts with several enzymes and proteins, primarily CDKs. It potently inhibits CDK1, CDK2, and CDK5 . The reported IC50 values are 6 nM for CDK1 and CDK5, and 6-9 nM for CDK2, depending on the binding partner . This compound is selective over a range of other protein kinases (IC50 >10,000 nM) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It shows antiproliferative properties, mediated by ERK1 and ERK2 . In the case of Plasmodium falciparum parasites, this compound application decreases the ability of late-stage trophozoites to form multinucleated schizonts and up-regulates proteasome subunits and proteins that contribute to redox homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP at its binding site, thereby inhibiting the activity of CDKs .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settingsfalciparum trophozoites to form multinucleated schizonts .

Metabolic Pathways

Given its role as a CDK inhibitor, it likely interacts with enzymes or cofactors involved in cell cycle regulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Purvalanol se puede sintetizar a través de un proceso de varios pasos. Un método común implica la reacción de derivados de purina con derivados de anilina apropiados. Por ejemplo, Purvalanol B se puede sintetizar mediante la reacción de purina con 3-cloroanilina en presencia de una base. La reacción se lleva a cabo típicamente en un disolvente como la dimetilformamida (DMF) a bajas temperaturas .

Métodos de producción industrial

La producción industrial de Purvalanol implica rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) para garantizar que el producto final cumpla con los estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Purvalanol experimenta diversas reacciones químicas, incluidas:

Oxidación: Purvalanol se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir Purvalanol en sus formas reducidas.

Sustitución: Purvalanol puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Purvalanol puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos de purvalanol sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

Roscovitina: Otro inhibidor de la cinasa dependiente de ciclinas con mecanismos de acción similares.

Flavopiridol: Un inhibidor de la cinasa dependiente de ciclinas de amplio espectro utilizado en la investigación del cáncer.

Olomoucina: Un inhibidor selectivo de las cinasas dependientes de ciclinas con aplicaciones en estudios del ciclo celular

Singularidad de Purvalanol

Purvalanol es único debido a su alta selectividad y potencia hacia las cinasas dependientes de ciclinas. Se ha demostrado que induce eficazmente la apoptosis en varias líneas celulares de cáncer, lo que lo convierte en una herramienta valiosa en la investigación del cáncer. Además, su capacidad para activar vías de señalización específicas, como la vía catabólica de poliaminas, lo distingue de otros compuestos similares .

Propiedades

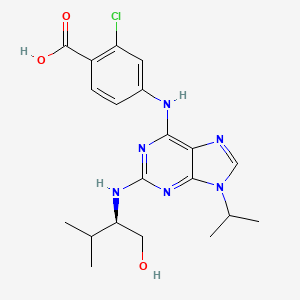

IUPAC Name |

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDXRFMOHZVXSG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317921 | |

| Record name | Purvalanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212844-54-7 | |

| Record name | Purvalanol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.